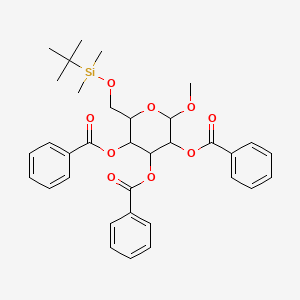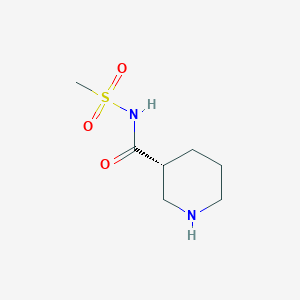
6-(3-Methoxyazetidin-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyazetidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an azetidine ring bearing a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.
Methoxylation: The azetidine ring is then methoxylated using methanol and a suitable catalyst.
Coupling with Pyridine: The methoxyazetidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyazetidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
6-(3-Methoxyazetidin-1-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic amines with biological targets.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyazetidin-1-yl)pyridin-3-amine
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
6-(3-Methoxyazetidin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyazetidine moiety with a pyridine ring makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(3-methoxyazetidin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3,(H2,10,11) |
InChI Key |
BTZRCGRHEAMYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)





![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)


![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)
